![molecular formula C22H18N2O5 B4395997 phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate](/img/structure/B4395997.png)
phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate
Overview
Description
Phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate, also known as DBCO-PEG4-Ph-CO2-Ph, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a carbamate derivative of dibenzocyclooctyne (DBCO) and is widely used in bioconjugation reactions.
Mechanism of Action
Phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate-CO2-Ph works by selectively binding to biomolecules that have been modified with azide groups. This binding reaction is highly specific and allows for the precise labeling and tracking of biomolecules.
Biochemical and Physiological Effects:
phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate-CO2-Ph has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. This makes it an ideal compound for use in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate-CO2-Ph in lab experiments include its high specificity, low toxicity, and ease of use. However, one limitation of this compound is that it requires the modification of biomolecules with azide groups in order to be effective.
Future Directions
There are several future directions for the use of phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate-CO2-Ph in scientific research. One potential application is in the development of targeted drug delivery systems that can selectively deliver drugs to specific cells or tissues. Another potential application is in the development of diagnostic tools that can detect specific biomolecules in biological samples.
In conclusion, phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate-CO2-Ph is a highly useful compound in scientific research due to its unique properties. Its high specificity, low toxicity, and ease of use make it an ideal compound for use in bioconjugation reactions, targeted drug delivery systems, and diagnostic tools. With continued research and development, phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate-CO2-Ph has the potential to revolutionize the field of biomedical research.
Scientific Research Applications
Phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate-CO2-Ph has a wide range of applications in scientific research. It is widely used in bioconjugation reactions to label and track proteins, nucleic acids, and other biomolecules. This compound is also used in the development of diagnostic tools and targeted drug delivery systems.
properties
IUPAC Name |
phenyl N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(23-17-10-11-19-20(14-17)28-13-12-27-19)15-6-8-16(9-7-15)24-22(26)29-18-4-2-1-3-5-18/h1-11,14H,12-13H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVVDFBBXIOXJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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